(E)-Olopatadine (CAS 113806-06-7): Stereochemical Dynamics, Synthesis, and Analytical Control
(E)-Olopatadine (CAS 113806-06-7): Stereochemical Dynamics, Synthesis, and Analytical Control
Executive Summary
Olopatadine hydrochloride is a potent, dual-acting histamine H1-receptor antagonist and mast cell stabilizer widely utilized in the treatment of allergic conjunctivitis and rhinitis. In pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is strictly the (Z)-isomer. However, the geometric (E)-isomer, designated by CAS number 113806-06-7, is an inevitable thermodynamic byproduct generated during the synthetic process[1],[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind (E)-Olopatadine formation, its pharmacological context, and the rigorous analytical protocols required to isolate and quantify this critical impurity. Understanding the stereochemical dynamics of this molecule is paramount for drug development professionals tasked with ensuring batch-to-batch clinical consistency and regulatory compliance.
Chemical & Physical Profiling
(E)-Olopatadine is a dibenzooxazepine derivative[1]. While it shares the identical molecular weight and connectivity as the active (Z)-isomer, its trans-geometry fundamentally alters its spatial conformation and interaction with chromatographic stationary phases.
Table 1: Key Chemical and Computational Descriptors
| Property | Value |
|---|---|
| CAS Number | 113806-06-7[1] |
| IUPAC Name | 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid[3] |
| Molecular Formula | C₂₁H₂₃NO₃[2] |
| Molecular Weight | 337.41 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų[3] |
| Partition Coefficient (XLogP3) | 3.59[2] |
Pharmacological Context & Stereoisomer Selection
A common misconception in drug development is that isomeric impurities are inherently inactive. Interestingly, both the (Z)- and (E)-isomers of Olopatadine exhibit remarkably similar affinities for the H1 receptor[4].
Causality of Selection: Why, then, is only the (Z)-isomer marketed? The selection of the (Z)-isomer (developed initially as KW-4679) was driven by an optimized balance of pharmacokinetic properties rather than raw receptor binding[5]. The (Z)-geometry provides superior ocular tissue penetration and enhanced mast cell stabilization efficacy in vivo. Consequently, the (E)-isomer is classified as a related substance/impurity. Its presence in the final API must be strictly controlled to meet ICH Q3A(R2) guidelines, ensuring that the pharmacokinetic profile of the formulated drug remains predictably uniform.
Synthetic Pathways & Stereocontrol Mechanisms
The most common industrial route for synthesizing the Olopatadine backbone employs a Wittig olefination. This involves reacting a dibenz[b,e]oxepin-11-one derivative with a 3-(dimethylamino)propyltriphenylphosphonium salt[4],[5].
The Causality of Isomerization: The primary challenge in this synthesis is stereocontrol. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide, the counter-anion of the phosphonium salt, and the specific cation of the base (e.g., n-BuLi, NaH) used to generate the ylide[5]. Furthermore, anionic, nucleophilic groups in the side chain of triphenylphosphonium ylides inherently cause a shift in the stereochemistry of the alkene products toward the (E)-isomer[5]. Because the (E)-isomer represents a lower-energy thermodynamic state in certain solvent environments, process chemists must meticulously tune the reaction temperature and base counter-ions to kinetically favor the desired (Z)-isomer. Failure to control these parameters results in elevated levels of (E)-Olopatadine (CAS 113806-06-7).
Fig 1. Stereoselective Wittig olefination pathway yielding Z and E isomers of Olopatadine.
Analytical Separation: Self-Validating RP-HPLC Protocol
To validate the purity of (Z)-Olopatadine and quantify the (E)-isomer, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is required. Because the isomers have identical molecular weights and similar polarities, baseline resolution relies entirely on exploiting the subtle differences in their spatial interaction with the hydrophobic stationary phase.
Step-by-Step Methodology
1. Mobile Phase Preparation: Prepare a buffered mobile phase consisting of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 using orthophosphoric acid, mixed with Acetonitrile in a 65:35 (v/v) ratio. Causality: The pKa of the dimethylamino group is approximately 9.0. By driving the pH down to 3.0, we ensure the amine remains fully protonated. This prevents secondary interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing and ensuring sharp, quantifiable peaks.
2. Standard and Sample Preparation: Dissolve the Olopatadine API sample and the (E)-Olopatadine reference standard in the mobile phase to a working concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm (optimal chromophore absorption for the dibenzooxazepine ring).
4. System Suitability Test (Self-Validation Mechanism):
Before analyzing unknown batches, inject a resolution mixture containing equal parts (Z)- and (E)-isomers. The system is computationally self-validating: the run is only approved if the resolution factor (
5. Quantification: Calculate the % w/w of the (E)-isomer impurity using the area normalization method against the external reference standard calibration curve.
Fig 2. Step-by-step RP-HPLC analytical workflow for quantifying E-isomer impurities.
References
-
PubChem, National Library of Medicine. "(11E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid". URL: [Link]
- Google Patents. "Process for the synthesis of olopatadine" (US9562030B2).
-
Bosch, Joan, et al. "Stereoselective Syntheses of the Antihistaminic Drug Olopatadine and Its E-Isomer." ResearchGate / Journal of Organic Chemistry. URL: [Link]
Sources
- 1. (E)-Olopatadine | 113806-06-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. (11E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid | C21H23NO3 | CID 5284599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9562030B2 - Process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
